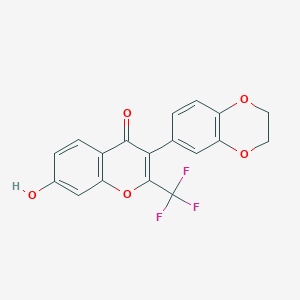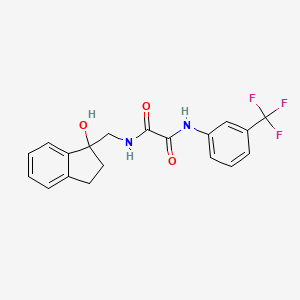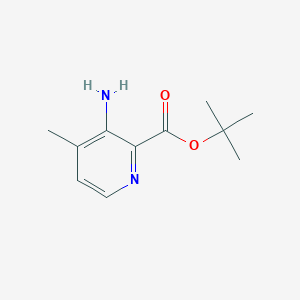
Tert-butyl 3-amino-4-methylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula CC1=CC=NC(C(=O)OC©©C)=C1N is a derivative of pyridine This compound is characterized by the presence of a pyridine ring substituted with a carbamate group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CC1=CC=NC(C(=O)OC©©C)=C1N typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The carbamate group can be introduced through the reaction of the pyridine derivative with isocyanates under mild conditions. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
CC1=CC=NC(C(=O)OC©©C)=C1N: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
CC1=CC=NC(C(=O)OC©©C)=C1N: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It can be used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of CC1=CC=NC(C(=O)OC©©C)=C1N involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.
相似化合物的比较
CC1=CC=NC(C(=O)OC©©C)=C1N: can be compared with other pyridine derivatives:
Pyridine: The parent compound, which lacks the carbamate and amino groups.
Nicotinamide: A pyridine derivative with a carboxamide group.
Isoniazid: A pyridine derivative with a hydrazide group.
Uniqueness
The presence of both the carbamate and amino groups in CC1=CC=NC(C(=O)OC©©C)=C1N makes it unique, as it can participate in a wide range of chemical reactions and interact with various biological targets.
List of Similar Compounds
- Pyridine
- Nicotinamide
- Isoniazid
- Pyridoxine (Vitamin B6)
属性
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
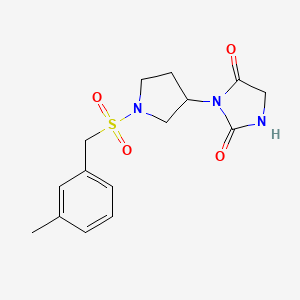
![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)
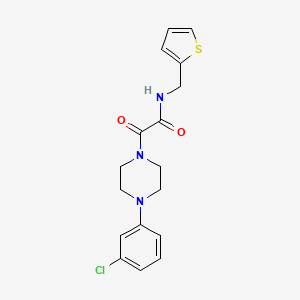
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)
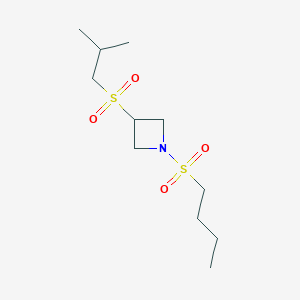
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
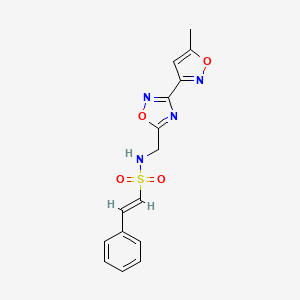
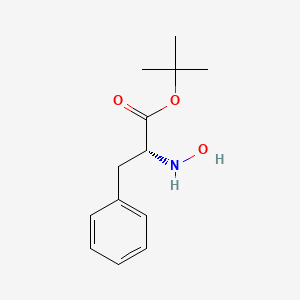
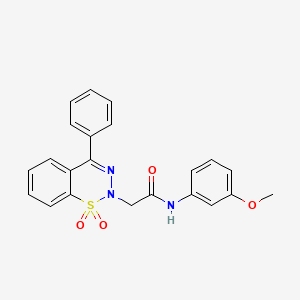
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
